2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile

Medicinal chemistry Structure–activity relationships Physicochemical property optimization

Procure 2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile (CAS 2098061-38-0) to accelerate your mGluR2 NAM program. This advanced intermediate features a pre-installed, bulky tert-butyl group (Taft Es ≈ -1.54, π ≈ +1.98) at the C2 position and a chemoselective acetonitrile handle at N5. This unique combination enables rapid parallel library synthesis—via reduction, hydrolysis, or cyclization—to systematically probe the upper steric and lipophilic tolerance of the mGluR2 allosteric pocket. Unlike simpler methyl or cyclopentyl analogs, this scaffold allows orthogonal exploration beyond ketone-linked leads, directly generating novel pyrazolo[1,5-a]pyrido[2,1-c]pyrazine systems. Source a differentiated building block that reduces linear synthesis burden and defines SAR boundaries.

Molecular Formula C12H18N4
Molecular Weight 218.3 g/mol
CAS No. 2098061-38-0
Cat. No. B1482341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
CAS2098061-38-0
Molecular FormulaC12H18N4
Molecular Weight218.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN2CCN(CC2=C1)CC#N
InChIInChI=1S/C12H18N4/c1-12(2,3)11-8-10-9-15(5-4-13)6-7-16(10)14-11/h8H,5-7,9H2,1-3H3
InChIKeyFUDIZWHYXJZUKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(tert-Butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile (CAS 2098061-38-0): Procurement-Relevant Identity and Scaffold Context


2-(2-(tert-Butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile (CAS 2098061-38-0) is a heterocyclic building block belonging to the 6,7-dihydropyrazolo[1,5-a]pyrazine class, a scaffold prominently explored in Janssen Pharmaceutica's mGluR2 negative allosteric modulator (NAM) program [1]. The compound features a tert-butyl substituent at the pyrazole C2 position and an acetonitrile side chain at the saturated N5 position of the tetrahydropyrazine ring, yielding a molecular formula of C12H18N4 and a molecular weight of 218.3 g/mol [2]. Its synthesis via reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate was described by Tsizorik et al. (2019) [3]. The acetonitrile group provides a synthetic handle for further derivatization into annulated heterocyclic systems including pyrazolo[1,5-a]pyrido[2,1-c]pyrazines [3].

Why Generic Substitution of 2-(2-(tert-Butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile Risks Divergent Synthetic and Biological Outcomes


Within the 6,7-dihydropyrazolo[1,5-a]pyrazine class, the identity of the C2 substituent and the N5 side chain jointly govern both downstream synthetic utility and pharmacological profile. The tert-butyl group at C2 imparts distinct steric bulk (Taft Es value approximately –1.54 vs. –0.07 for methyl and –0.36 for ethyl) and lipophilicity (π constant approximately +1.98 vs. +1.0 for cyclopentyl) relative to smaller or differently shaped C2 analogs [1]. These physicochemical differences directly affect the compound's reactivity in annulation chemistry—the rate and regiochemical outcome of pyridine ring fusion onto the pyrazolo[1,5-a]pyrazine core are sensitive to C2 substitution [2]. Furthermore, in the mGluR2 NAM series exemplified by Alonso-de Diego et al. (2024), subtle modifications to the saturated ring appendage produced 100-fold differences in NAM potency, demonstrating that even closely related analogs within this scaffold cannot be assumed interchangeable [3].

Product-Specific Quantitative Differentiation Evidence for 2-(2-(tert-Butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile


Steric and Lipophilic Differentiation of the tert-Butyl Substituent Versus Smaller C2 Analogs

The C2 tert-butyl group on the target compound confers steric and lipophilic properties that are quantitatively distinct from those of smaller alkyl substituents found on closely related analogs such as 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile and the unsubstituted 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile. Using established substituent constants [1], the tert-butyl group carries a Taft steric parameter (Es) of approximately –1.54 and an aromatic hydrophobic constant (π) of approximately +1.98, versus Es ≈ –0.07 and π ≈ +0.56 for methyl, and Es ≈ –0.36 and π ≈ +1.02 for ethyl [1]. This means the tert-butyl group is sterically approximately 22-fold more demanding than a methyl group and approximately 3.5-fold more lipophilic. Such quantitative differences in steric congestion at C2 are known to alter both the conformational preferences of the saturated 6,7-dihydropyrazine ring and the compound's reactivity in subsequent annulation steps [2].

Medicinal chemistry Structure–activity relationships Physicochemical property optimization

Synthetic Utility of the Acetonitrile Handle for Annulation: Demonstrated Access to Pyrazolo[1,5-a]pyrido[2,1-c]pyrazines

The Tsizorik et al. (2019) study demonstrated that pyrazolo[1,5-a]pyrazin-4-ylacetonitriles—including the target compound bearing a C2 tert-butyl group—serve as direct precursors to a previously unreported pyrazolo[1,5-a]pyrido[2,1-c]pyrazine heterocyclic system via annulation with a pyridine ring [1]. The acetonitrile moiety at N5 is the essential reactive handle enabling this transformation; the corresponding N5-unsubstituted or N5-alkyl analogs lacking the nitrile group cannot undergo this cyclization. The target compound thus occupies a unique synthetic node: it is one of a limited set of building blocks that combine the pharmacologically validated 6,7-dihydropyrazolo[1,5-a]pyrazine core with a nitrile-based diversification vector orthogonal to the C2 substituent [1]. While the paper reports this transformation for a series of analogs with varying C2 substituents (including tert-butyl, cyclopentyl, and aryl groups), the tert-butyl analog's steric profile may influence annulation regiochemistry and yield relative to less hindered analogs—a point requiring case-by-case evaluation [1].

Synthetic methodology Heterocyclic chemistry Building-block diversification

Positioning Within the mGluR2 NAM Pharmacophore: Scaffold Alignment with High-Potency Leads

The 6,7-dihydropyrazolo[1,5-a]pyrazine core is the central scaffold of Janssen's mGluR2 negative allosteric modulator (NAM) series, which produced Compound 11—a development candidate with an in vivo minimal effective dose of 0.32 mg/kg in a rodent cognition model (V-maze) [1]. The target compound differs from the lead series in that it bears an acetonitrile side chain at N5 rather than a ketone (as in the 4(5H)-one derivatives) and a tert-butyl group at C2 rather than the optimized aryl/heteroaryl substituents present in the most potent NAMs. The published SAR shows that the C2 substituent and the N5 appendage are both critical determinants of mGluR2 NAM potency: optimization from the initial hit to Compound 11 yielded a 100-fold improvement in potency (IC50) [1]. While the target compound itself is a synthetic intermediate rather than a finalized NAM, its scaffold identity means it is positioned within a pharmacologically validated chemotype. Its differentiation from the 4(5H)-one analogs lies in its orthogonal reactivity: the acetonitrile group permits C–C bond-forming diversification strategies (e.g., annulation, alkylation, reduction to amine) that are unavailable to the ketone series [2].

CNS drug discovery Metabotropic glutamate receptors Allosteric modulation

Availability as a Discrete, Characterized Building Block Versus In-House Multi-Step Synthesis

The synthesis of the target compound requires a multi-step sequence: preparation of the appropriate 4-chloropyrazolo[1,5-a]pyrazine precursor, reaction with tert-butyl cyanoacetate, and subsequent decarboxylation to liberate the acetonitrile product [1]. The CymitQuimica listing (Ref. 3D-YID06138) indicates that this compound is commercially available as a characterized research chemical . For laboratories whose core competency is biological evaluation rather than heterocyclic synthesis, procurement of the pre-formed building block bypasses an estimated 3–4 synthetic steps and associated purification challenges. The closest commercially listed comparators—such as 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile (CAS 2097945-41-8, lacking the C2 tert-butyl group) —differ in a critical structural feature that cannot be introduced post-purchase without repeating the entire synthetic sequence from a different starting material.

Chemical procurement Building-block sourcing Synthetic efficiency

Best-Validated Research and Industrial Application Scenarios for 2-(2-(tert-Butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile


Medicinal Chemistry: Diversification of the mGluR2 NAM Scaffold via Nitrile-Directed Chemistry

Research groups pursuing mGluR2 negative allosteric modulators can employ this building block to access analogs with N5-side-chain variations that are orthogonal to the ketone-based leads described in Janssen's patent estate and in Alonso-de Diego et al. (2024) [1]. The acetonitrile group can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or used in cycloaddition and annulation reactions to generate fused polyheterocyclic systems [2], enabling exploration of chemical space not covered by the 4(5H)-one series.

Synthetic Methodology: Construction of Pyrazolo[1,5-a]pyrido[2,1-c]pyrazine Libraries

As demonstrated by Tsizorik et al. (2019), this compound serves as a direct precursor for annulation with pyridine rings to generate the novel pyrazolo[1,5-a]pyrido[2,1-c]pyrazine heterocyclic system [2]. The tert-butyl substituent at C2 introduces steric bulk that may influence the regiochemical outcome of annulation relative to less hindered analogs, making this specific building block valuable for systematically probing steric effects on cyclization efficiency and product distribution.

Structure–Activity Relationship (SAR) Studies: Probing the C2 Steric/Lipophilic Tolerance of the mGluR2 Allosteric Site

The quantitative steric (Es ≈ –1.54) and lipophilic (π ≈ +1.98) properties of the tert-butyl group [3] make this compound a valuable tool for evaluating the upper limit of steric and lipophilic tolerance at the C2 vector of the mGluR2 allosteric binding pocket. When incorporated into a series alongside the methyl, ethyl, cyclopentyl, and unsubstituted C2 analogs, this building block defines the SAR boundary, identifying whether the receptor accommodates a fully branched tertiary alkyl group—a key question for optimizing target engagement and selectivity.

Process Chemistry: Late-Stage Diversification of an Advanced Intermediate

The combination of a pre-installed tert-butyl group at C2 and the acetonitrile handle at N5 makes this compound a versatile advanced intermediate for parallel synthesis. The nitrile can be chemoselectively transformed (reduction, hydrolysis, cyclization) without affecting the tert-butyl group or the pyrazolo[1,5-a]pyrazine core, enabling rapid library generation from a single, commercially procured building block [2]. This reduces the synthetic burden relative to preparing each analog via a linear multi-step sequence.

Quote Request

Request a Quote for 2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.